molecular formula C8H4Br2F4 B1337825 1,4-Bis(bromodifluoromethyl)benzene CAS No. 651-12-7

1,4-Bis(bromodifluoromethyl)benzene

Cat. No. B1337825
CAS RN: 651-12-7
M. Wt: 335.92 g/mol
InChI Key: LVNDZUPLJHHVKR-UHFFFAOYSA-N
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Description

1,4-Bis(bromodifluoromethyl)benzene is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with bromo and difluoromethyl groups have been synthesized and studied for their potential applications in organometallic synthesis and as intermediates in various chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves halogenation and functionalization of benzene derivatives. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of 1,4-bis(bromodifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structures of related compounds have been investigated using various spectroscopic methods and X-ray crystallography. For instance, the molecular structures of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . These techniques could be employed to analyze the molecular structure of 1,4-bis(bromodifluoromethyl)benzene.

Chemical Reactions Analysis

Compounds with bromo and difluoromethyl groups participate in various chemical reactions. For example, the bromo derivative of 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions with phenylboronic acids . Additionally, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene reacts with butyllithium and phenyllithium to give more crowded derivatives . These reactions highlight the reactivity of bromo and difluoromethyl groups on a benzene ring, which would be relevant for 1,4-bis(bromodifluoromethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their potential applications. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements . The optoelectronic and photonic properties of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl) benzene were modeled using various computational methods . These studies provide insights into the properties that could be expected for 1,4-bis(bromodifluoromethyl)benzene, such as its electronic structure and reactivity.

Scientific Research Applications

1,4-Bis(bromodifluoromethyl)benzene is a chemical compound with the CAS Number: 651-12-7 . It’s a liquid at room temperature and has a molecular weight of 335.92 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

There’s also a patent for a purification method of 1,4-bis(bromodifluoromethyl)benzene . This method overcomes the difficulties in separation and refining of the rough product of 1,4-bis(bromodifluoromethyl)benzene. Diphenylmethane, which has a higher boiling point and does not react with 1,4-bis(bromodifluoromethyl)benzene, is used to mix with the rough product followed by distillation .

  • Pharmaceutical Intermediate : This compound can be used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs and their synthesis procedures would depend on the particular pharmaceutical research being conducted.

  • Pesticide Intermediate : 1,4-Bis(bromodifluoromethyl)benzene can also be used as an intermediate in the production of certain pesticides . The specific pesticides and their synthesis procedures would depend on the particular pesticide research being conducted.

  • Material Science : It could potentially be used in material science research, although the specific applications would depend on the particular research being conducted .

  • Chemical Synthesis : This compound can be used in various areas of chemical synthesis . The specific reactions and their procedures would depend on the particular chemical synthesis research being conducted.

  • Chromatography : It could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The specific applications and their procedures would depend on the particular chromatography research being conducted.

  • Analytical Research : This compound can be used in various areas of analytical research . The specific applications and their procedures would depend on the particular analytical research being conducted.

  • Organic Synthesis : This compound can be used as a building block in organic synthesis . The specific reactions and their procedures would depend on the particular organic synthesis research being conducted.

  • Fluorinated Compounds : It can be used in the production of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .

  • Liquid Crystals : Given its structure, it could potentially be used in the synthesis of liquid crystals . Liquid crystals have applications in displays, thermometers, and other devices .

  • Fire-Resistant Materials : Due to the presence of bromine and fluorine, it could potentially be used in the production of fire-resistant materials . The specific applications and their procedures would depend on the particular research being conducted .

  • Semiconductor Industry : It could potentially be used in the semiconductor industry . The specific applications and their procedures would depend on the particular research being conducted .

  • Polymer Industry : It could potentially be used in the polymer industry . The specific applications and their procedures would depend on the particular research being conducted .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,4-bis[bromo(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDZUPLJHHVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448218
Record name 1,4-Bis(bromodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromodifluoromethyl)benzene

CAS RN

651-12-7
Record name 1,4-Bis(bromodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(bromodifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WR Hertler - The Journal of Organic Chemistry, 1963 - ACS Publications
Starting Materials and General Procedures.—Reactionsinvolving metals or organometallic reagents were conducted under an atmosphere of dry, oxygen-free nitrogen. …
Number of citations: 22 pubs.acs.org
S Zhu, Y Mao, G Jin, C Qin, Q Chu, C Hu - Tetrahedron letters, 2002 - Elsevier
A new and convenient synthesis of octafluoro[2,2]paracyclophane and dodeca-fluoro[2,2]paracyclophane is reported. It is accomplished by treatment of 1,4-bis(halodifluoromethyl)…
Number of citations: 17 www.sciencedirect.com
J Diekmann, CJ Pedersen - The Journal of Organic Chemistry, 1963 - ACS Publications
Photoaddition of Tetrahydrofuran to 7,7,8,8-Tetracyanoquinodimethan and Tetracyanoethylene Page 1 Notes 2879 October, 1963 polymerizes rapidly in the condensed phase. 7,7,8,8…
Number of citations: 19 pubs.acs.org
JJ Senkevich - Chemical Vapor Deposition, 2013 - Wiley Online Library
A unique method of depositing parylene AF‐4 via the cleavage and trapping of a phenoxy leaving group is presented. The leaving group is non‐corrosive and the synthetic routes can …
Number of citations: 5 onlinelibrary.wiley.com
T Itoh - Progress in polymer science, 2001 - Elsevier
Polymerization behaviors of p-quinonoid intermediates generated from p-xylene derivatives, paracyclophanes, spiro compounds, ammonium and sulfonium salts, of isolable p-…
Number of citations: 80 www.sciencedirect.com
GKS Prakash, J Hu - thieme-connect.com
Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 5/3, Vol. 5/4, Vol. E 10a, Vol. E 10b/1, Vol. E 10b/2, Vol. E 10c/1, and Vol. E 10c/2. …
Number of citations: 0 www.thieme-connect.com
JX Duan - 2001 - search.proquest.com
This dissertation describes the first example of the synthesis of 1, 1, 2, 2, 9, 9, 10, 10-octafluoro [2.2] paracyclophane (AF4) under non-high-dilution conditions. Under very mild reaction …
Number of citations: 1 search.proquest.com
D Kast, G Franz, JJ Senkevich - Royal Society Open …, 2021 - royalsocietypublishing.org
In this work, we present the synthesis of an alternative precursor for chemical vapour deposition of parylene AF-4 to the widely used standard, octafluoro[2.2]paracyclophane. The …
Number of citations: 1 royalsocietypublishing.org
L You - 1993 - search.proquest.com
Parylene (poly-p-xylylene, PA-N) and its fluorinated derivative (poly-tetrafluoro-p-xylylene, PA-F) thin films were vapor deposited onto Si substrates from precursors $\rm C\sb6H\sb4 (CH…
Number of citations: 7 search.proquest.com
江孟丹 - 2009 - airitilibrary.com
The research direction of this thesis is to explore the improvement of hole injection of organic light-emitting elements. First, this work discusses the influence of process parameters on …
Number of citations: 0 www.airitilibrary.com

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